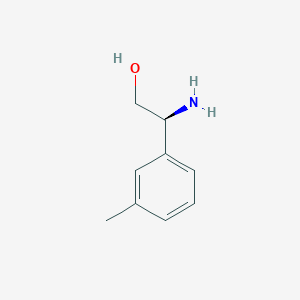

(S)-2-Amino-2-(m-tolyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

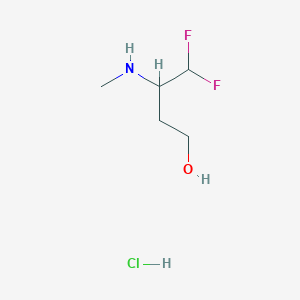

“(S)-2-Amino-2-(m-tolyl)ethanol” is a chemical compound with the CAS Number: 1026230-99-8 and a molecular weight of 151.21 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves a two-stage process . In the first stage, the compound is reacted with hydrogen chloride in methanol at 20℃ for 3 hours . In the second stage, the mixture is neutralized with sodium hydrogencarbonate in water . The mixture is then extracted with CH/MeOH (10:1, 3 .x. 50 mL) and the organic phases are dried (Na) and concentrated to give 0.11 g (93%) of (S)-2-amino-2- (4-fluorophenyl)ethanol as a white solid .Molecular Structure Analysis

The linear formula of “this compound” is C9H13NO . For a more detailed molecular structure analysis, advanced techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can be analyzed using quantum chemical calculations . These calculations can help analyze and predict molecular structures and chemical reactions by calculating the wave functions that determine the behavior of electrons .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 151.21 . For a more detailed analysis of its physical and chemical properties, techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .Applications De Recherche Scientifique

Solubility Studies

Research by Nozaki and Tanford (1971) explored the solubilities of amino acids and peptides in water, aqueous ethanol, and dioxane solutions. They calculated free energies of transfer for amino acid side chains and peptide units between these solvents, establishing a hydrophobicity scale for hydrophobic side chains. This study is foundational in understanding the solvent effects on amino acids and related compounds, potentially including (S)-2-Amino-2-(m-tolyl)ethanol (Nozaki & Tanford, 1971).

Conjugation for Peptide Modification

Geoghegan and Stroh (1992) developed a method for site-directed labeling of peptides using the 2-amino alcohol structure. By oxidizing this structure with periodate, they generated an aldehyde that could be used for conjugation with various groups. This approach is valuable for attaching labels or therapeutic agents to peptides and proteins, indicating a potential application for this compound in bioconjugation chemistry (Geoghegan & Stroh, 1992).

Absorption Processes with Aqueous Solutions

Dixit and Mollekopf (2014) investigated the use of 2-(2-Aminoexthoxy)ethanol, or diglycolamine (DGA), in CO2 absorption processes, relevant to treating natural gas and other gases. They measured CO2 solubility in concentrated aqueous DGA solutions under various conditions, providing insights into the efficacy of amino alcohols in gas treatment processes. This research could suggest similar applications for this compound in gas absorption or treatment technologies (Dixit & Mollekopf, 2014).

Corrosion Control

Jamil et al. (2004) performed laboratory investigations to compare the electrochemical behavior of amino alcohol-based inhibitors in preventing and controlling steel corrosion in concrete. Their work highlights the potential use of amino alcohols, like this compound, in developing inhibitors to protect infrastructure against corrosion (Jamil et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

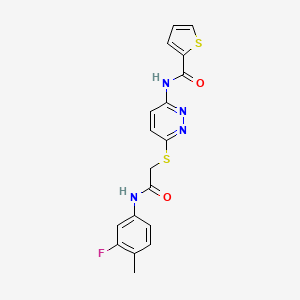

![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)

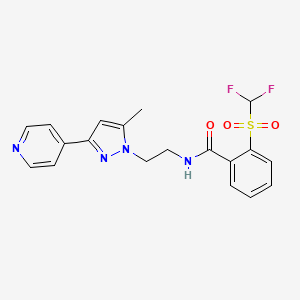

![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)

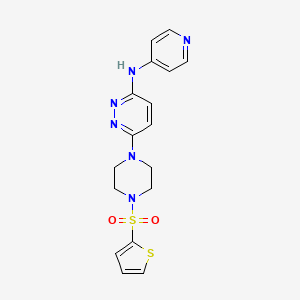

![3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2979949.png)

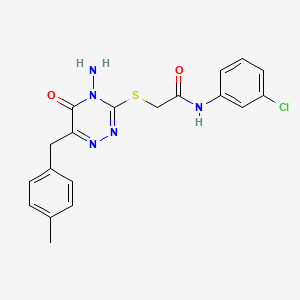

![11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one](/img/structure/B2979952.png)

![1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2979956.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)